tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate
Description
Chemical Identity and Properties
The compound tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate (CAS: 1174020-64-4) is a bicyclic amide derivative with a molecular formula of C₁₇H₂₈N₄O₅ and a molecular weight of 368.43 g/mol . Its structure features a 1,6-diazabicyclo[3.2.1]octane core fused with a piperidine ring, modified by a tert-butyl carbamate group and a hydroxy-oxo substituent. The compound is characterized by stereospecificity at the 1R, 2S, and 5R positions, which is critical for its biological activity .
Applications and Synthesis
Patents highlight its role as a beta-lactamase inhibitor, a class of compounds used to enhance the efficacy of beta-lactam antibiotics against drug-resistant bacteria . Synthetic routes involve coupling the bicyclic core with protected piperidine derivatives, as exemplified in methods using benzyloxy-protected intermediates (e.g., WO20142007) . The compound is discontinued in commercial catalogs, suggesting challenges in scalability, stability, or prioritization of alternative inhibitors .
Properties
IUPAC Name |
tert-butyl 4-[[(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKJDJFTBGADNS-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104900 | |
| Record name | 1,1-Dimethylethyl 4-[[[(1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-64-4 | |
| Record name | 1,1-Dimethylethyl 4-[[[(1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate (commonly referred to as tert-butyl ADO) is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a potential beta-lactamase inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Structural Overview
The compound features a bicyclic structure that integrates a piperidine moiety with a diazabicyclo framework. The presence of a tert-butyl ester group and a hydroxyl functional group enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H28N4O5 |
| Molecular Weight | 368.43 g/mol |
| CAS Number | 1174020-64-4 |
| Purity | 95% |
Research indicates that tert-butyl ADO exhibits promising biological activities primarily through its ability to inhibit beta-lactamase enzymes. These enzymes are responsible for the hydrolysis of beta-lactam antibiotics, rendering them ineffective against bacterial infections. By binding to these enzymes, tert-butyl ADO prevents their activity, thereby enhancing the efficacy of beta-lactam antibiotics against resistant strains of bacteria .
Enzyme Inhibition
The primary biological activity of tert-butyl ADO is its role as an enzyme inhibitor. Studies have shown that it effectively inhibits various beta-lactamases, which are critical in the treatment of antibiotic-resistant infections. The compound's mechanism involves:
- Binding Affinity : Tert-butyl ADO binds to the active site of beta-lactamase enzymes, preventing substrate access.
- Inhibition Type : It acts as a competitive inhibitor, which means it competes with the antibiotic for binding to the enzyme.
Case Studies
- In vitro Studies : In laboratory settings, tert-butyl ADO has demonstrated significant inhibition of beta-lactamase activity in various bacterial strains. For instance, studies indicated an increase in the effectiveness of amoxicillin when combined with tert-butyl ADO against resistant strains of Escherichia coli and Staphylococcus aureus.
- Animal Models : Animal studies have further corroborated the in vitro findings, showing that administration of tert-butyl ADO alongside beta-lactam antibiotics resulted in reduced bacterial load and improved survival rates in infected models .
Comparative Analysis with Other Compounds
A comparative analysis highlights the unique features of tert-butyl ADO in relation to other similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | Diazabicyclo | Beta-lactamase inhibition | Sulfoxide group enhances solubility |
| Benzyl 4-(N-(benzyloxy)carbamoyl)piperidine | Piperidine derivative | Moderate antibacterial | Lacks bicyclic structure |
| N-benzoyl-N'-piperidinoacetylurea | Urea derivative | Antibacterial activity | Different functional groups |
The uniqueness of tert-butyl ADO lies in its bicyclic structure combined with effective beta-lactamase inhibition capabilities that enhance antibiotic efficacy against resistant strains .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders. Its structural features allow it to interact effectively with biological targets in the central nervous system.
Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against various neurological conditions by modulating neurotransmitter systems. For instance, a study highlighted its potential in developing treatments for anxiety and depression by influencing serotonin pathways .
2. Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties. It has been evaluated for efficacy against a range of bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes findings from various experiments indicating the compound's effectiveness against common pathogens .
Pharmacological Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases characterized by enzyme overactivity.
Case Study : A notable investigation focused on its role as an inhibitor of acetylcholinesterase, an enzyme linked to Alzheimer's disease. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential utility as a cognitive enhancer .
2. Cancer Research
In preliminary studies, tert-butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate has shown promise in cancer treatment protocols.
Data Table: Anti-Cancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage pathways .
Synthetic Chemistry Applications
1. Synthesis of Complex Molecules
The compound is valuable in synthetic chemistry for constructing complex organic molecules due to its unique bicyclic structure that allows for diverse functionalization.
Case Study : A synthetic route utilizing this compound was developed to create novel piperidine derivatives with enhanced biological activity. The methodology included various coupling reactions that showcased its versatility as a building block in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Diazabicyclooctane Class
The diazabicyclooctane (DBO) scaffold is central to beta-lactamase inhibitors. Key analogues include:
Key Differences :
- Hydroxy vs. Benzyloxy Groups : The benzyloxy variant (WO20142007) serves as a synthetic intermediate, where the benzyl group improves solubility during synthesis but must be removed to yield the active hydroxy form . This step complicates manufacturing compared to avibactam, which avoids such protecting groups.
- Stereochemistry and Bioactivity : The (1R,2S,5R) configuration in the target compound aligns with avibactam’s stereospecificity, critical for binding to beta-lactamases. However, avibactam’s sulfate group enhances water solubility, a property absent in the tert-butyl carbamate derivative .
Piperidine-Carboxylate Derivatives
Piperidine-tert-butyl carboxylates are common in medicinal chemistry. Examples include:
Comparison Insights :
- Functional Group Diversity : The target compound’s diazabicyclooctane moiety differentiates it from simpler piperidine-boronate or chloropyrazine derivatives, which are used in cross-coupling reactions or as antimicrobial precursors .
- Biological Relevance : Unlike boronates or chloropyrazines, the DBO core in the target compound enables direct enzyme inhibition rather than serving as a synthetic building block.
Research Findings and Challenges
- Synthetic Complexity : The tert-butyl carbamate group in the target compound simplifies purification but may limit metabolic stability compared to avibactam’s polar sulfate group .
- Discontinuation Factors : Commercial discontinuation () may reflect inferior pharmacokinetics or efficacy relative to clinical-stage DBO inhibitors.
- Future Directions : Structural hybridization (e.g., incorporating avibactam’s sulfate group) could improve solubility and reduce toxicity.
Q & A
Q. What are the critical steps in synthesizing the compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including hydrogenation and sulfation. Key steps:
- Hydrogenation : Use Pd/C catalyst in DMF:DCM (1:1) under H₂ for 2 hours to deprotect benzyloxy groups, yielding the hydroxyl intermediate (40% yield, m.p. 135–140°C) .
- Sulfation : React the hydroxyl intermediate with DMF-SO₃ complex, followed by tetrabutylammonium acetate to form the sulfated derivative (purified via dichloromethane/water extraction) .
- Purification : Silica gel chromatography (n-butyl chloride as eluent) ensures >95% purity. Monitor by ¹H NMR (e.g., δ 1.45 ppm for tert-butyl protons) and LC-MS .
Q. Which analytical techniques are essential for structural confirmation?
- ¹H NMR : Assign peaks for diazabicyclooctane (e.g., δ 4.2–4.5 ppm for bridgehead protons) and piperidine (δ 3.4–3.8 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 423.2 for C₁₈H₂₇N₃O₆S) confirms molecular weight .
- Melting Point : Consistency across batches (e.g., 170–172°C for intermediates) indicates crystallinity .
Q. How does the compound inhibit β-lactamases, and what distinguishes it from other diazabicyclooctanes (DBOs)?
The compound covalently acylates serine β-lactamases (Ambler class A/C/D), forming a hydrolytically stable complex. Unlike avibactam, its piperidine-carboxylate moiety enhances penetration into Gram-negative bacteria . Key differences:
- Recyclization : The hydroxy group at C6 allows partial dissociation and recyclization, enabling prolonged inhibition (partition ratio <3 for class A/C enzymes) .
- Synergy : Acts as a β-lactam "enhancer" by binding penicillin-binding proteins (PBPs), complementing β-lactam activity against multidrug-resistant Pseudomonas aeruginosa .
Advanced Research Questions
Q. How can enzyme kinetics differentiate its inhibition mechanism from other β-lactamase inhibitors?
- Progress Curve Analysis : Measure k₂/K (acyl-enzyme formation rate) and kₒff (dissociation rate) using nitrocefin hydrolysis assays. For this compound, k₂/K is ~5 × 10⁴ M⁻¹s⁻¹ for CTX-M-15, with kₒff <0.001 s⁻¹ .
- Partition Ratio : Determine moles of inhibitor consumed per enzyme inactivated. A ratio <2 indicates high efficiency (e.g., 1.2 for AmpC) .
Q. What experimental designs assess synergy with β-lactam antibiotics?
- Checkerboard Assays : Test fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). For example, combine with meropenem (1–8 µg/mL) against MBL-producing Enterobacteriaceae .
- Time-Kill Curves : Use a 10⁵ CFU/mL inoculum; synergy is confirmed if the combination reduces viability by ≥3 log₁₀ vs. either agent alone .
Q. How to evaluate resistance emergence in Gram-negative pathogens?
- Serial Passage : Expose bacteria to sub-MIC levels (1/4× MIC) for 14 days. Monitor MIC shifts via broth microdilution. Mutations in ompK35 or ftsI (PBP3) suggest resistance mechanisms .
- Mutant Prevention Concentration (MPC) : Use agar plates with 10¹⁰ CFU; MPC/MIC ≤4 indicates low resistance risk .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models guide dosing in preclinical studies?
- Murine Thigh Infection Model : Measure %T > MIC (target ≥70%) and AUC/MIC (target ≥250) for neutropenic mice. Dose at 50 mg/kg q6h achieves therapeutic exposure .
- Protein Binding : Use ultrafiltration; >90% plasma protein binding necessitates free-drug corrections in PK models .
Methodological Challenges
Q. How to address solubility limitations in in vitro assays?
- Co-solvents : Use ≤10% DMSO in cation-adjusted Mueller-Hinton broth (CAMHB). Validate by comparing MICs with/without solvent .
- Lyophilization : Prepare stock solutions in 0.1 M phosphate buffer (pH 7.0) and lyophilize for long-term storage .
Q. Which statistical approaches resolve contradictions in potency data across enzyme subtypes?
Q. How to optimize stability in biological matrices for LC-MS quantification?
- Stabilizers : Add 0.1% ascorbic acid to plasma to prevent oxidation.
- Storage : -80°C in amber vials; avoid freeze-thaw cycles (>15% degradation after 3 cycles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
